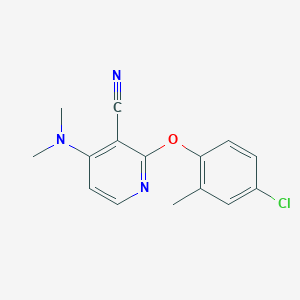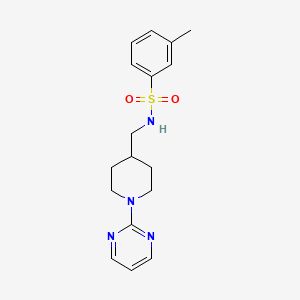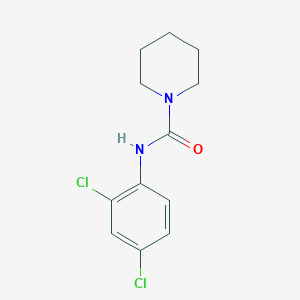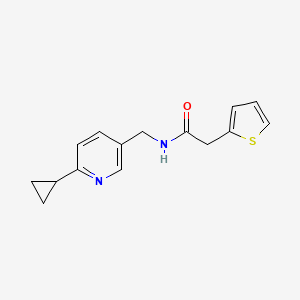![molecular formula C22H27N3O5S B2391094 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 922124-08-1](/img/structure/B2391094.png)
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational Calculations and Molecular Docking in Antimalarial and COVID-19 Research
Research on similar sulfonamide derivatives has explored their use in combating diseases such as malaria and COVID-19 through computational calculations and molecular docking studies. These studies focus on the antimalarial activity of sulfonamides, examining their ADMET properties and in vitro activities, with IC50 values indicating significant potential. Theoretical investigations have shown small energy affinity against critical targets like Plasmepsin-1 and Plasmepsin-2, as well as main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), demonstrating the potential of sulfonamides in drug design against infectious diseases (Fahim & Ismael, 2021).
Novel Heterocyclic Compounds in Antimicrobial Activity
New series of N-substituted derivatives, including acetamides similar to the compound , have been synthesized to determine their antimicrobial activity. These studies involve the synthesis of compounds with potential as antimicrobial agents, evaluated against various bacterial and fungal species. The synthesized compounds have shown varying degrees of effectiveness, highlighting the role of heterocyclic compounds in developing new antimicrobial therapies (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity Evaluation
Research into benzothiazole derivatives bearing different heterocyclic rings has shown considerable antitumor activity against various cancer cell lines. This includes the evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, indicating the importance of structural modification in enhancing antitumor efficacy. Such studies underscore the potential of benzothiazole and related heterocyclic compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Development of Antiallergic Agents
Investigations into dibenzoxepin derivatives have led to the development of orally active antiallergic agents. These compounds, through structural relationships, have shown potent inhibitory effects on allergic responses, offering insights into the synthesis of antiallergic therapies with improved efficacy and safety profiles. Such research highlights the therapeutic potential of oxazepin and related compounds in treating allergic conditions (Ohshima et al., 1992).
properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-12-25-19-11-8-17(13-20(19)30-14-22(3,4)21(25)27)24-31(28,29)18-9-6-16(7-10-18)23-15(2)26/h6-11,13,24H,5,12,14H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOSYNYNZZDTHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)




![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2391033.png)
